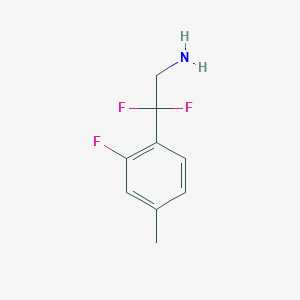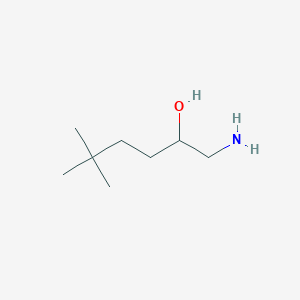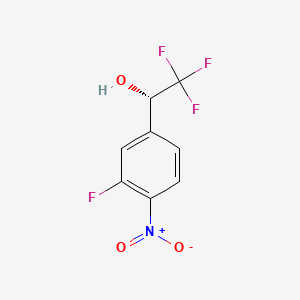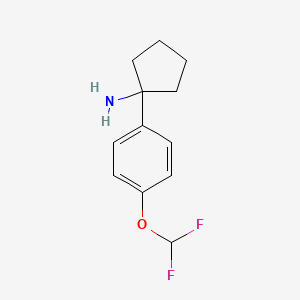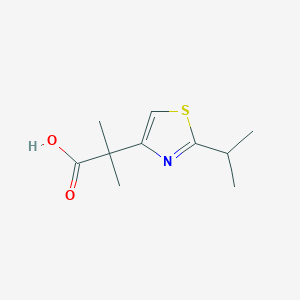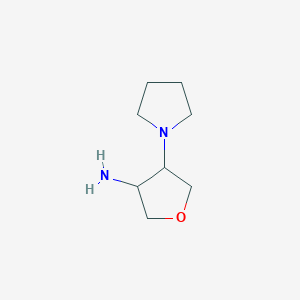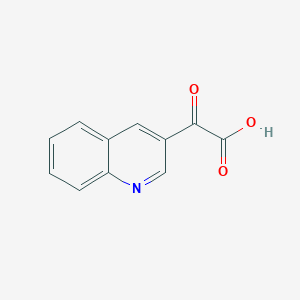
2-Oxo-2-(quinolin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-(quinolin-3-yl)acetic acid is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline ring attached to an acetic acid moiety, which imparts unique chemical and biological properties.
Méthodes De Préparation
The synthesis of 2-Oxo-2-(quinolin-3-yl)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of anthranilic acid derivatives with acetic anhydride under acidic conditions. Another approach is the hydrolysis of quinoline-2,4-dione derivatives using hydrochloric acid in acetic acid with low water content . Industrial production methods typically involve optimizing these reactions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2-Oxo-2-(quinolin-3-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Applications De Recherche Scientifique
2-Oxo-2-(quinolin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Oxo-2-(quinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological processes, such as DNA replication and repair .
Comparaison Avec Des Composés Similaires
2-Oxo-2-(quinolin-3-yl)acetic acid can be compared with other quinoline derivatives, such as:
4-Hydroxy-2-quinolones: These compounds have similar biological activities but differ in their chemical structure and reactivity.
Quinoline-2,4-dione derivatives: These compounds share a similar core structure but have different functional groups attached to the quinoline ring.
2-Methylquinoline: This compound has a methyl group instead of an acetic acid moiety, leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C11H7NO3 |
|---|---|
Poids moléculaire |
201.18 g/mol |
Nom IUPAC |
2-oxo-2-quinolin-3-ylacetic acid |
InChI |
InChI=1S/C11H7NO3/c13-10(11(14)15)8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,(H,14,15) |
Clé InChI |
LJLQOFNOBVUKHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



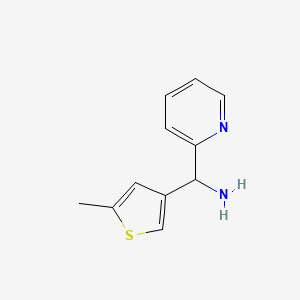
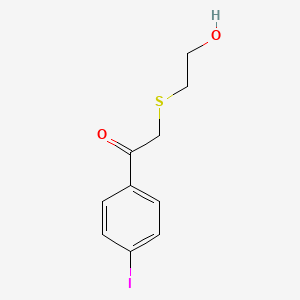
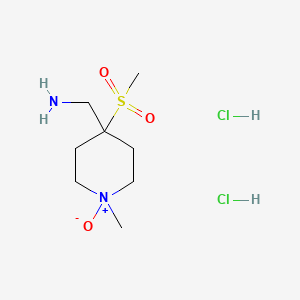
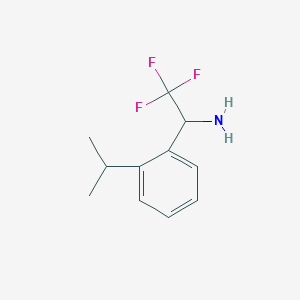
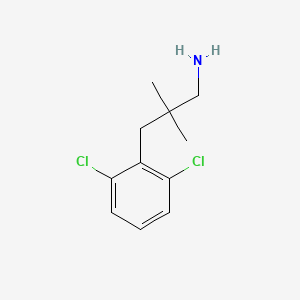
![(R)-3-Benzo[1,3]dioxol-5-YL-2-(tert-butoxycarbonylamino-methyl)-propionic acid](/img/structure/B15309752.png)
